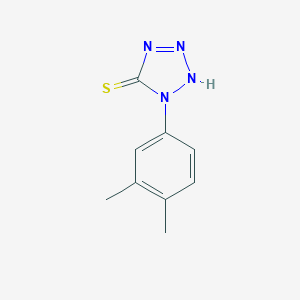![molecular formula C19H14ClN3O4 B477647 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid CAS No. 340312-48-3](/img/structure/B477647.png)
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid is a complex organic compound with the molecular formula C19H14ClN3O4 and a molecular weight of 383.79 g/mol . This compound is characterized by the presence of a furan ring, a benzoic acid moiety, and a chlorinated aniline group, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves multiple steps, typically starting with the preparation of the furan ring and the benzoic acid derivative. The chlorinated aniline group is then introduced through a series of reactions involving carbonylation and carbohydrazonoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Aplicaciones Científicas De Investigación
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid stands out due to its unique combination of a furan ring, a benzoic acid moiety, and a chlorinated aniline group. Similar compounds include:
- 3-(5-{2-[(4-bromoanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- 3-(5-{2-[(4-fluoroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- 3-(5-{2-[(4-methoxyanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid These compounds share similar structural features but differ in the substituents on the aniline group, which can significantly impact their chemical properties and biological activities .
Propiedades
Número CAS |
340312-48-3 |
|---|---|
Fórmula molecular |
C19H14ClN3O4 |
Peso molecular |
383.8g/mol |
Nombre IUPAC |
3-[5-[(E)-[(4-chlorophenyl)carbamoylhydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-4-6-15(7-5-14)22-19(26)23-21-11-16-8-9-17(27-16)12-2-1-3-13(10-12)18(24)25/h1-11H,(H,24,25)(H2,22,23,26)/b21-11+ |
Clave InChI |
PEQBYNPMGJUPKT-SRZZPIQSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)NC3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B477572.png)
![N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B477580.png)
![1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B477631.png)
![1-({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)piperidine](/img/structure/B477636.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B477657.png)
![2-[[5-[4-[(3,4-Dichlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B477663.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B477708.png)
![N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]propanamide](/img/structure/B477725.png)
![7-(2-chlorophenyl)-10-(2-methoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B477730.png)
![N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide](/img/structure/B477770.png)
![N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B477771.png)
![N-[3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B477778.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B477780.png)
